molecular formula C7H5BrCl2O B6322361 1-Bromo-2,5-dichloro-4-methoxybenzene CAS No. 55026-90-9

1-Bromo-2,5-dichloro-4-methoxybenzene

Cat. No.: B6322361
CAS No.: 55026-90-9
M. Wt: 255.92 g/mol
InChI Key: YIRCRLIZKGOOPD-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-4-methoxybenzene is an organic compound belonging to the group of halogenated aromatic compounds. It has the molecular formula C7H4BrCl2O and a molecular weight of 261.4 g/mol. This compound appears as a pale yellow solid with a melting point of 60-63°C. It is often utilized in scientific research and pharmaceutical industries due to its unique physical and chemical properties.

Preparation Methods

1-Bromo-2,5-dichloro-4-methoxybenzene can be synthesized through various methods, including halogenation of methoxybenzene using bromine and chlorine. The reaction mechanism involves the substitution of aromatic hydrogen atoms by halogen atoms. The product is then purified using recrystallization to increase purity. Industrial production methods often involve similar halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2,5-dichloro-4-methoxybenzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted benzene derivatives.

    Nucleophilic Aromatic Substitution: It can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace halogen atoms on the aromatic ring.

    Suzuki Coupling: This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bromine, chlorine, sodium methoxide, and palladium catalysts. Major products formed from these reactions include various substituted benzene derivatives and biaryl compounds.

Scientific Research Applications

1-Bromo-2,5-dichloro-4-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: This compound exhibits antimicrobial properties and is used in combination with other compounds to enhance their efficacy.

    Medicine: It has shown antitumor activity against multiple cancer cell lines in vitro, making it a potential candidate for cancer research.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dichloro-4-methoxybenzene involves its reactivity as a halogenated aromatic compound. It can undergo various chemical reactions, such as halogenation and nitration, which allow it to interact with molecular targets and pathways. Its antimicrobial and antitumor activities are attributed to its ability to form reactive intermediates that covalently bond to biomolecules, leading to significant biological effects.

Comparison with Similar Compounds

1-Bromo-2,5-dichloro-4-methoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-2-methoxybenzene: This compound has a similar structure but lacks the additional chlorine atoms, making it less reactive in certain chemical reactions.

    1-Bromo-2,4-dichlorobenzene: This compound has a similar halogenation pattern but lacks the methoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of bromine, chlorine, and methoxy substituents, which confer distinct physical and chemical properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-2,5-dichloro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRCRLIZKGOOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl iodide (1.861 mL, 29.76 mmol) was added to a stirred suspension of 4-bromo-2,5-dichlorophenol (4.8 g, 19.84 mmol) and potassium carbonate (8.23 g, 59.53 mmol) in DMF (20 mL) at ambient temperature under air. The resulting suspension was stirred at 50° C. for 90 minutes. The reaction mixture was allowed to cool and diluted with EtOAc (200 mL), and washed sequentially with saturated brine (2×150 mL) and water (100 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 1-bromo-2,5-dichloro-4-methoxybenzene (3.82 g, 75%) as a brown solid.
Quantity
1.861 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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